molecular formula C18H24N4O B12237627 N-tert-butyl-1-(4-methylphthalazin-1-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(4-methylphthalazin-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B12237627
M. Wt: 312.4 g/mol
InChI Key: FHBBUJVWQUCZGC-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(4-methylphthalazin-1-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrrolidine ring, a phthalazine moiety, and a tert-butyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(4-methylphthalazin-1-yl)pyrrolidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylphthalazine with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(4-methylphthalazin-1-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-tert-butyl-1-(4-methylphthalazin-1-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4-methylphthalazin-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-(4-methoxyphthalazin-1-yl)pyrrolidine-3-carboxamide
  • N-tert-butyl-1-(4-chlorophthalazin-1-yl)pyrrolidine-3-carboxamide
  • N-tert-butyl-1-(4-nitrophthalazin-1-yl)pyrrolidine-3-carboxamide

Uniqueness

N-tert-butyl-1-(4-methylphthalazin-1-yl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phthalazine moiety can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

N-tert-butyl-1-(4-methylphthalazin-1-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H24N4O/c1-12-14-7-5-6-8-15(14)16(21-20-12)22-10-9-13(11-22)17(23)19-18(2,3)4/h5-8,13H,9-11H2,1-4H3,(H,19,23)

InChI Key

FHBBUJVWQUCZGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N3CCC(C3)C(=O)NC(C)(C)C

Origin of Product

United States

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